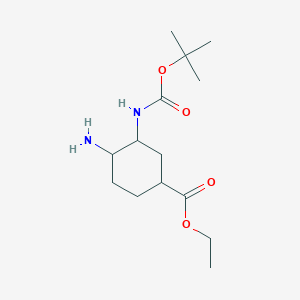
(1S,3R,4R)-Ethyl 4-amino-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3R,4R)-Ethyl 4-amino-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate is an organic compound with the molecular formula C14H25NO5. It is a derivative of cyclohexane and contains both amino and ester functional groups. The compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4R)-Ethyl 4-amino-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate typically involves the following steps:
Protection of the Amino Group: The amino group on the cyclohexane ring is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Formation of the Ester: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Introduction of the Amino Group: The protected amino group is then introduced onto the cyclohexane ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection and Esterification: Large quantities of starting materials are reacted in industrial reactors to protect the amino group and form the ester.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,3R,4R)-Ethyl 4-amino-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid.
Deprotection: Yields the free amino compound.
Substitution: Forms various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(1S,3R,4R)-Ethyl 4-amino-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (1S,3R,4R)-Ethyl 4-amino-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate involves its ability to undergo various chemical transformations. The compound can interact with biological molecules through its amino and ester functional groups, leading to modifications in molecular structure and function. The specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester
- (1S,3R,4S)-4-Azido-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester
- tert-Butyloxycarbonyl-protected amino acid ionic liquids
Uniqueness
(1S,3R,4R)-Ethyl 4-amino-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate is unique due to its specific stereochemistry and functional group arrangement. This configuration allows for selective reactions and interactions, making it a valuable intermediate in the synthesis of complex molecules. Its Boc-protected amino group provides stability during synthetic processes, which is advantageous compared to similar compounds without such protection.
Eigenschaften
Molekularformel |
C14H26N2O4 |
|---|---|
Molekulargewicht |
286.37 g/mol |
IUPAC-Name |
ethyl 4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H26N2O4/c1-5-19-12(17)9-6-7-10(15)11(8-9)16-13(18)20-14(2,3)4/h9-11H,5-8,15H2,1-4H3,(H,16,18) |
InChI-Schlüssel |
STWAQGKVYHZJCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














